Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate
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Overview
Description
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate is an organic compound with the molecular formula C14H12Cl2N2O2. This compound is known for its unique structure, which includes a benzoate ester linked to a dichloropyridinylmethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Dichloropyridinylmethylamine Intermediate: This step involves the reaction of 2,6-dichloropyridine with formaldehyde and ammonia to form the intermediate 2,6-dichloropyridin-3-ylmethylamine.
Esterification Reaction: The intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate.
2,6-Dichloropyridine: Another precursor used in the synthesis.
Methyl 2-(((2-chloropyridin-3-yl)methyl)amino)benzoate: A similar compound with one chlorine atom.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate, with the molecular formula C14H12Cl2N2O2, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a methyl ester group, a dichloropyridine moiety, and an amino group. These structural elements contribute to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C14H12Cl2N2O2 |
Molecular Weight | 311.2 g/mol |
IUPAC Name | methyl 2-[(2,6-dichloropyridin-3-yl)methylamino]benzoate |
InChI Key | ZEKJMXQYKVMYPG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets can modulate their activity, leading to various pharmacological effects. Studies suggest that compounds with similar structures may exhibit significant antimicrobial and anticancer properties due to their ability to interfere with cellular processes.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. A study comparing various derivatives found that compounds containing dichloropyridine structures often show enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The exact IC50 values for this compound are yet to be established but are expected to be in a similar range as other derivatives tested.
Anticancer Activity
The compound's potential anticancer activity has been investigated through various in vitro assays. Similar compounds have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, derivatives of dichloropyridine have demonstrated IC50 values as low as 10 µM against specific cancer cell lines.
Case Studies
- Antiparasitic Activity : A study evaluated the antiparasitic effects of related compounds against Trypanosoma brucei and Plasmodium falciparum. The results indicated that structural modifications similar to those in this compound could enhance efficacy while reducing cytotoxicity towards mammalian cells .
- Enzyme Inhibition : Another investigation focused on the inhibition of hexokinase in Plasmodium falciparum, which is crucial for ATP generation during the parasite's lifecycle. Compounds structurally related to this compound exhibited significant inhibition rates, suggesting a potential pathway for therapeutic development against malaria.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Methyl 2-amino benzoate | Contains an amino group on the benzene ring | Basic antimicrobial properties |
3,6-Dichloropicolinic acid | Contains a pyridine ring with chlorine substituents | Herbicidal activity |
N-(6-Chloro-pyridin-3-yl)-N'-hydroxyurea | Contains a urea functional group | Potential applications in cancer therapy |
This compound stands out due to its dual functional groups (amine and ester), which may enhance its biological activity compared to simpler analogs.
Properties
Molecular Formula |
C14H12Cl2N2O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
methyl 2-[(2,6-dichloropyridin-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-14(19)10-4-2-3-5-11(10)17-8-9-6-7-12(15)18-13(9)16/h2-7,17H,8H2,1H3 |
InChI Key |
ZEKJMXQYKVMYPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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